molecular formula C9H11ClN2O2 B1313722 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine CAS No. 195517-93-2

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine

Cat. No. B1313722
M. Wt: 214.65 g/mol
InChI Key: AZBWWYMVFPAHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylamines are compounds containing a phenylmethanamine moiety, which consists of a phenyl group substituted by a methanamine . They are colorless water-soluble liquids and are common precursors in organic chemistry .


Synthesis Analysis

Benzylamines can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . They can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of benzylamines consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Chemical Reactions Analysis

Benzylamines can undergo various reactions. For instance, they can be alkylated with primary and secondary alcohols using a Mn (I) pincer catalyst . They can also undergo a Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides .


Physical And Chemical Properties Analysis

Benzylamines are colorless water-soluble liquids . They have a chemical formula of C7H9N .

Scientific Research Applications

Pharmacological Significance

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine and its derivatives have been extensively studied for their pharmacological properties. Benzylamine derivatives, including N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine, are investigated for their potential in inhibiting the uptake of catecholamines like norepinephrine and dopamine in rat brain homogenates (Kammerer, Amiri, & Cho, 1979). This inhibition suggests a significant role in modulating neurotransmitter activity, which could be relevant in the treatment of neurological disorders.

Involvement in Chemical Synthesis

The synthesis of benzylamines is an area of active research due to their relevance in pharmaceuticals. The development of novel methodologies for creating benzylamines, including the use of iron catalysis for the direct coupling of benzyl alcohols with amines, is a crucial research focus (Yan, Feringa, & Barta, 2016). These advances are critical for producing a variety of substituted secondary and tertiary benzylamines, which are integral in medicinal chemistry.

Biological Activity

Benzylamine analogs, including those with structures similar to 5-Chloro-2-(aminocarbonylmethyloxy)benzylamine, have been explored for their biological activities. For instance, a series of N-benzylamine substituted compounds were synthesized and evaluated for their antibacterial, antifungal, and herbicidal activity. Some of these compounds showed promising antimycobacterial activity against Mycobacterium tuberculosis (Janďourek et al., 2014). This highlights the potential of benzylamine derivatives in addressing various microbial and plant-related issues.

Interaction with Biological Receptors

Research indicates that certain benzylamine derivatives interact with biological receptors. For example, studies on human ileal mucosa have shown that certain derivatives can mediate responses through serotonin receptors (Burleigh & Borman, 1993). This suggests the possibility of leveraging such compounds in developing drugs targeting specific receptor pathways.

Safety And Hazards

Benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(aminomethyl)-4-chlorophenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,4-5,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBWWYMVFPAHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457963
Record name 5-chloro-2-(aminocarbonylmethyloxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(aminocarbonylmethyloxy)benzylamine

CAS RN

195517-93-2
Record name 5-chloro-2-(aminocarbonylmethyloxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 79 (200 mg, 0.63 mmol) was treated with a solution at 15% of TFA in CH2Cl2 at room temperature for 45 min. The solution was concentrated in vacuo and water (10 mL) was added. The aqueous phase was washed with Et2O, basified with aqueous 2N NaOH, and extracted with CHCl3 (10 mL×3) obtaining 130 mg of a white solid (80) (yield 96%). 1H NMR (CDCl3, 300 MHz) δ8.37 (br s, 1H), 7.29-7.22 (m, 2H), 6.82 (d, J=9.3 Hz, 1H), 5.44 (br s, 1H), 3.8(s, 2H), 3.89 (s, 2H). MS (m/e) (API-ES) 215 (M+H)+, m.p. 135-137° C.
Name
Compound 79
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(aminocarbonylmethyloxy)benzylamine

Citations

For This Compound
2
Citations
S Tchilibon, BV Joshi, SK Kim, HT Duong… - Journal of medicinal …, 2005 - ACS Publications
A series of ring-constrained (N)-methanocarba-5‘-uronamide 2,N 6 -disubstituted adenine nucleosides have been synthesized via Mitsunobu condensation of the nucleobase precursor …
Number of citations: 116 pubs.acs.org
S Tchilibon, BV Joshi, SK Kim, HT Duong, ZG Gao - J Med Chem, 2005 - academia.edu
A series of ring-constrained (N)-methanocarba-5′-uronamide 2, N6-disubstituted adenine nucleosides have been synthesized via Mitsunobu condensation of the nucleobase …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.